molecular formula C16H21N3O5S2 B2503738 (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-13-1

(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2503738
CAS No.: 865248-13-1
M. Wt: 399.48
InChI Key: HONIMIRFGPSINP-SDXDJHTJSA-N
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Description

(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound featuring a benzo[d]thiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a pivaloylimino group, a sulfamoyl group, and an ethyl acetate moiety. The (Z)-configuration indicates the specific geometric arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pivaloylimino Group: This step involves the reaction of the benzo[d]thiazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.

    Esterification: Finally, the ethyl acetate moiety is introduced through esterification, typically using ethyl chloroacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions may target the imino group, converting it to an amine.

    Substitution: The sulfamoyl and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the benzo[d]thiazole core, which is known for its biological activity, suggests possible applications in drug discovery, particularly in the development of antimicrobial, anticancer, or anti-inflammatory agents.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could play a role in binding to active sites, while the benzo[d]thiazole core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the core structure but differ in functional groups.

    Sulfamoyl derivatives: Compounds such as sulfamoylbenzoic acids and sulfamoylbenzamides, which contain the sulfamoyl group but lack the benzo[d]thiazole core.

Uniqueness

What sets (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate apart is the combination of the benzo[d]thiazole core with both pivaloylimino and sulfamoyl groups, along with an ester moiety

Properties

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-5-24-13(20)9-19-11-7-6-10(26(17,22)23)8-12(11)25-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONIMIRFGPSINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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